N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of pyrazolo[3,4-d]pyrimidine derivatives with diethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while substitution reactions can produce various derivatives depending on the nucleophile introduced .
Scientific Research Applications
N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.
Medicine: Explored for its anti-cancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the diethylamine group.
Pyrazoloadenine: Another derivative with similar biological activities.
Uniqueness
N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other pyrazolopyrimidine derivatives .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5/c1-3-14(4-2)9-7-5-12-13-8(7)10-6-11-9/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) |
InChI Key |
YYKHAKOWMQCAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2 |
Origin of Product |
United States |
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